

Application Notes and Protocols for RN486

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Compound of Interest		
Compound Name:	RN486	
Cat. No.:	B611973	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: RN486 Solubility and Experimental Use

This document provides detailed information on the solubility of **RN486**, protocols for its preparation in experimental settings, and its mechanism of action within key signaling pathways.

Introduction to RN486

RN486 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 4 nM.[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, and survival.[5] RN486 also demonstrates inhibitory effects on Fc receptor signaling in other immune cells.[1][5] By binding to the ATP-binding site of BTK, RN486 blocks its kinase activity and downstream signaling, making it a valuable tool for studying autoimmune diseases and certain cancers in research.[5] It has shown efficacy in cellular and rodent models of arthritis and lupus.[1][4][6]

RN486 Solubility Data

The solubility of **RN486** in various solvents is crucial for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.



Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥30.35 mg/mL	Not specified	With gentle warming. [6][7]
DMSO	62 mg/mL	102.19 mM	Use fresh DMSO as moisture can reduce solubility.[2]
Water	Insoluble	Insoluble	[2][6][7]
Ethanol	Insoluble	Insoluble	[2][6][7]

Experimental Protocols

3.1. Preparation of Stock Solutions

For most in vitro cellular assays, **RN486** is first dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution, which is then further diluted in an aqueous culture medium.

- Objective: To prepare a high-concentration stock solution of **RN486** for in vitro use.
- Materials:
 - o RN486 powder
 - Anhydrous/fresh Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
- Protocol:
 - Weigh the desired amount of RN486 powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of RN486, add 164.8 μL of DMSO).



- Vortex or gently warm the solution to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[4]

3.2. Preparation of In Vivo Formulation

For animal studies, **RN486** can be formulated as a suspension for oral administration.

- Objective: To prepare a formulation of **RN486** suitable for in vivo experiments.
- Formulation 1: PEG300, Tween80, and ddH2O[1][2]
 - Materials:
 - RN486
 - DMSO
 - PEG300
 - Tween80
 - ddH2O (double-distilled water)
 - Protocol (for a 1 mL working solution):
 - Prepare a 100 mg/mL stock solution of RN486 in DMSO.
 - In a sterile tube, add 50 μ L of the 100 mg/mL **RN486** DMSO stock to 300 μ L of PEG300.
 - Mix until the solution is clear.
 - Add 100 μL of Tween80 to the mixture and mix until clear.
 - Add 550 μL of ddH2O to bring the final volume to 1 mL.



- The mixed solution should be used immediately for optimal results.[1][2]
- Formulation 2: CMC-Na Suspension[1]
 - Materials:
 - RN486
 - CMC-Na (Carboxymethylcellulose sodium) solution
 - Protocol (for a 5 mg/mL suspension):
 - Weigh 5 mg of RN486.
 - Add 1 mL of CMC-Na solution.
 - Mix thoroughly to create a homogenous suspension.

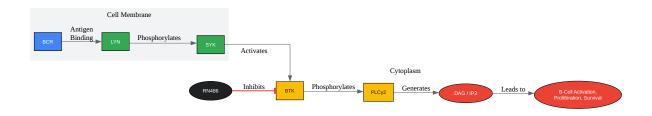
Signaling Pathways Involving RN486

RN486 primarily targets BTK, a key kinase in B-cell receptor and Fc receptor signaling pathways.

4.1. B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR leads to a signaling cascade that promotes B-cell survival, proliferation, and differentiation. BTK is a crucial component of this pathway. **RN486** inhibits the phosphorylation of both BTK and its downstream target, PLCγ2.[1]



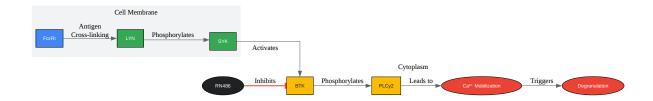


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Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by RN486.

4.2. Fc Receptor (FcR) Signaling in Mast Cells

In mast cells, cross-linking of the high-affinity IgE receptor (FcɛRI) initiates a signaling cascade that results in degranulation. BTK plays a key role in this process, and **RN486** has been shown to block it effectively.[1][5]





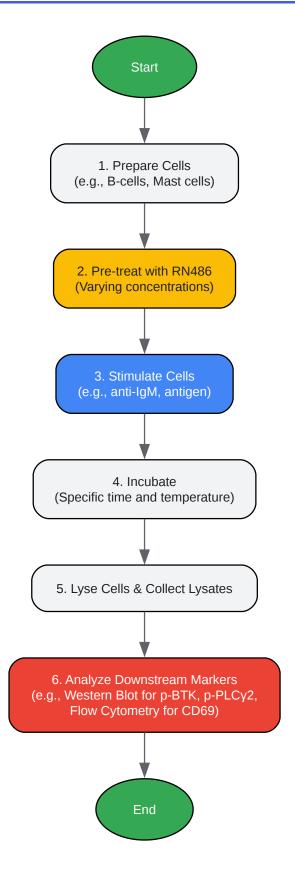
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Caption: Fc Receptor (FcR) signaling in mast cells and inhibition by RN486.

Representative Experimental Workflow

The following diagram illustrates a general workflow for assessing the inhibitory effect of **RN486** on cell signaling in vitro.





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Caption: General workflow for an in vitro RN486 inhibition assay.



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